molecular formula C14H14N2O3 B2866719 6-(2-Methylpyrazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde CAS No. 1955515-98-6

6-(2-Methylpyrazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde

Cat. No.: B2866719
CAS No.: 1955515-98-6
M. Wt: 258.277
InChI Key: TWJVIWVKJPCAAX-UHFFFAOYSA-N
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Description

6-(2-Methylpyrazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde is a heterocyclic compound featuring a benzodioxepine core fused with a pyrazole moiety and an aldehyde functional group. The benzodioxepine scaffold consists of a seven-membered ring containing two oxygen atoms, which contributes to its unique electronic and steric properties.

The aldehyde group may serve as a key site for functionalization, such as forming hydrazones or Schiff bases, which are common strategies in medicinal chemistry to modulate bioavailability or target engagement.

Properties

IUPAC Name

6-(2-methylpyrazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-16-12(3-4-15-16)11-7-10(9-17)8-13-14(11)19-6-2-5-18-13/h3-4,7-9H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJVIWVKJPCAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C3C(=CC(=C2)C=O)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylpyrazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the benzodioxepine moiety. One common method involves the condensation of 2-methylpyrazole with a suitable benzodioxepine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylpyrazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(2-Methylpyrazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Methylpyrazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 6-(2-Methylpyrazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde can be contextualized against related heterocycles, such as the 3,4-dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one derivatives described in . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Feature Target Compound Dithiazepinones (e.g., Compounds 8–20)
Core Structure Benzodioxepine (7-membered ring with two oxygen atoms) Dithiazepine (7-membered ring with two sulfur atoms)
Key Substituents 2-Methylpyrazole (position 6), carbaldehyde (position 8) Varied substituents (e.g., aryl, alkyl groups)
Heteroatoms O (oxygen) S (sulfur) in dithiazepine; S and O in sulfone derivatives
Reactivity Aldehyde enables nucleophilic addition (e.g., Schiff base formation) Sulfur atoms prone to oxidation (forming sulfones)
Reported Bioactivity Not explicitly documented in provided evidence Anticancer activity (e.g., against leukemia cell lines)

Key Observations

Sulfur atoms in dithiazepinones may enhance lipophilicity and membrane permeability but are susceptible to oxidation, forming sulfone derivatives (e.g., compounds 12, 13 in ) .

Functional Group Impact: The carbaldehyde group in the target compound distinguishes it from dithiazepinones, which typically feature ketone or sulfone groups. Aldehydes are more reactive, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes), whereas sulfones are metabolically stable but less reactive .

In contrast, the pyrazole moiety in the target compound may target kinases or inflammation-related pathways, though empirical data are lacking .

Synthetic Flexibility: Both compound classes allow for modular synthesis. For example, dithiazepinones are synthesized via cyclocondensation of thioamides, while benzodioxepines may involve ring-closing metathesis or palladium-catalyzed couplings.

Research Implications and Limitations

  • Gaps in Data : Direct pharmacological or physicochemical data for this compound are unavailable in the provided evidence. Comparative insights are extrapolated from structural analogs.
  • Future Directions: Evaluate the aldehyde’s role in covalent inhibitor design (e.g., targeting cysteine proteases). Compare metabolic stability between oxygen- and sulfur-containing heterocycles. Explore pyrazole’s contribution to selective kinase inhibition, leveraging known pyrazole-based drugs (e.g., Celecoxib).

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